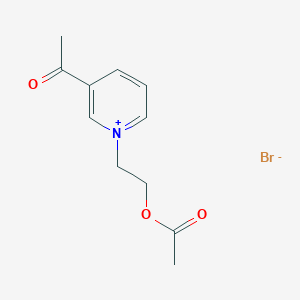
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring substituted with an acetoxyethyl group and an acetyl group, with bromide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxyethyl)-3-acetylpyridinium bromide typically involves the reaction of 3-acetylpyridine with 2-bromoethyl acetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the bromoethyl acetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
科学研究应用
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 1-(2-Acetoxyethyl)-3-acetylpyridinium bromide involves its interaction with biological molecules and cellular pathways. The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes, affecting various cellular processes. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and oxidative stress pathways.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-3-acetylpyridinium bromide: Similar structure but with a hydroxyethyl group instead of an acetoxyethyl group.
1-(2-Acetoxyethyl)-4-acetylpyridinium bromide: Similar structure but with the acetyl group at the 4-position of the pyridinium ring.
1-(2-Acetoxyethyl)-3-methylpyridinium bromide: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
1-(2-Acetoxyethyl)-3-acetylpyridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxyethyl and acetyl groups on the pyridinium ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC 名称 |
2-(3-acetylpyridin-1-ium-1-yl)ethyl acetate;bromide |
InChI |
InChI=1S/C11H14NO3.BrH/c1-9(13)11-4-3-5-12(8-11)6-7-15-10(2)14;/h3-5,8H,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QXZJGBPKSHIDFM-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C1=C[N+](=CC=C1)CCOC(=O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


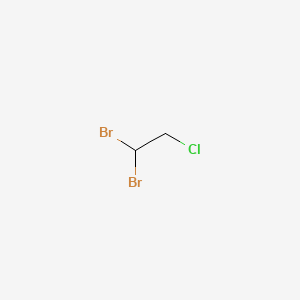

![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
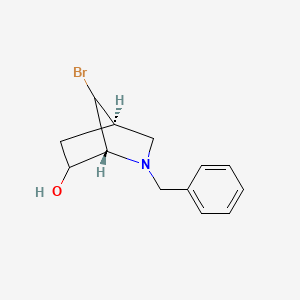
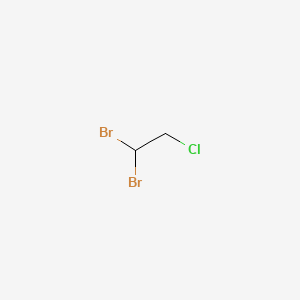
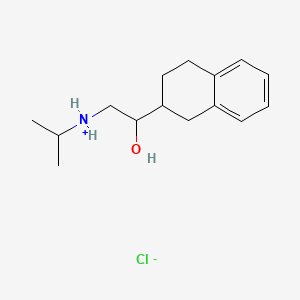
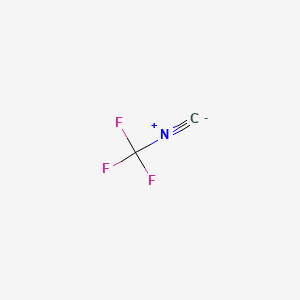

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
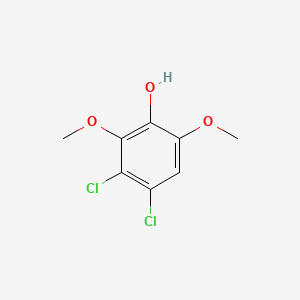


![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
